molecular formula C11H8N4O5 B6362368 2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one CAS No. 1240565-57-4

2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one

Cat. No. B6362368
CAS RN: 1240565-57-4
M. Wt: 276.20 g/mol
InChI Key: LWARCRJKFBADLI-UHFFFAOYSA-N
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Description

2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one, commonly referred to as 3-nitro-1H-pyrazol-1-yl-4-nitrophenyl ethanone (NPEN), is a synthetic compound that has been used in scientific research for a variety of purposes. It has been studied for its ability to interact with biological systems, as well as its potential to be used in laboratory experiments.

Scientific Research Applications

Structural Characterization and Analysis

Research has focused on the synthesis and structural characterization of pyrazoline and pyrazole derivatives, demonstrating the importance of these compounds in the development of materials with specific molecular architectures. For instance, Delgado et al. (2020) synthesized and characterized a pyrazoline compound, emphasizing the role of weak intermolecular interactions in crystal packing through Hirshfeld surface analysis (Delgado et al., 2020). Similarly, Kumar et al. (2022) conducted a study on 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, utilizing X-ray diffraction, NMR spectroscopy, and Hirshfeld surface analysis to explore intermolecular interactions (Kumar et al., 2022).

Molecular Modeling and Docking Studies

The synthesis of novel compounds often leads to molecular modeling and docking studies to explore potential pharmaceutical applications. The research by Ravula et al. (2016) on novel pyrazoline derivatives highlights the use of microwave-assisted synthesis for creating compounds with potential anti-inflammatory and antibacterial properties, supported by molecular docking studies to predict the biological activity (Ravula et al., 2016).

Reaction Mechanisms and Synthetic Pathways

Investigations into the synthetic pathways and reaction mechanisms of pyrazole derivatives reveal insights into their potential for creating complex molecular structures. For example, Kimbaris et al. (2004) explored novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring synthesis, showcasing unusual Truce–Smiles type rearrangements, indicative of the synthetic versatility of nitrophenyl-pyrazole compounds (Kimbaris et al., 2004).

Environmental and Green Chemistry

Yang et al. (2014) developed an environmentally benign route for the large-scale preparation of an oxazolidinone antibacterial candidate, highlighting the role of pyrazole derivatives in the development of sustainable pharmaceutical manufacturing processes (Yang et al., 2014).

properties

IUPAC Name

1-(4-nitrophenyl)-2-(3-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5/c16-10(7-13-6-5-11(12-13)15(19)20)8-1-3-9(4-2-8)14(17)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWARCRJKFBADLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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